molecular formula C6H9BrN2O B1333225 2-Bromo-1-ethoxymethylimidazole CAS No. 850429-54-8

2-Bromo-1-ethoxymethylimidazole

Cat. No. B1333225
CAS RN: 850429-54-8
M. Wt: 205.05 g/mol
InChI Key: FZLPPSCLJGMJCZ-UHFFFAOYSA-N
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Description

2-Bromo-1-ethoxymethylimidazole is a chemical compound that falls within the broader class of imidazole derivatives. Imidazoles are heterocyclic compounds characterized by a five-membered ring containing two nitrogen atoms at non-adjacent positions. The presence of a bromine atom and an ethoxymethyl group on the imidazole ring can significantly alter the compound's reactivity and physical properties, making it a valuable intermediate in organic synthesis .

Synthesis Analysis

The synthesis of 2-bromoimidazoles, including derivatives like 2-bromo-1-ethoxymethylimidazole, can be achieved through various synthetic routes. One method involves the Rh-catalyzed cyclization of N-sulfonyl-1,2,3-triazoles with bromocyanides. This process can be further expanded into a one-pot synthesis starting from alkynes, N-sulfonylazides, and bromocyanides, utilizing Cu-catalyzed [3 + 2] cycloaddition followed by Rh-catalyzed cyclization . Another approach for synthesizing cyano-substituted carboxyimidazoles includes bromine-magnesium exchange on a SEM-protected cyanoimidazole followed by reaction with ethyl cyanoformate .

Molecular Structure Analysis

The molecular structure of 2-bromo-1-ethoxymethylimidazole and related compounds can be elucidated using various spectroscopic techniques such as IR, 1H-NMR, 13C-NMR, and X-ray crystallography. For instance, the crystalline structures of certain bromoimidazole derivatives have been determined, revealing the precise arrangement of substituents around the imidazole ring . These structural insights are crucial for understanding the reactivity and interaction of these molecules with other chemical entities.

Chemical Reactions Analysis

2-Bromoimidazole derivatives participate in a variety of chemical reactions. They can undergo cross-coupling reactions to introduce diverse functional groups at the 2-position of the imidazole ring . Brominated imidazoles can also be used as precursors for the synthesis of other heterocyclic compounds, such as pyrazoles, through cyclocondensation reactions or nucleophilic substitution . The reactivity of the bromine atom in these compounds makes them versatile intermediates for further chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-bromo-1-ethoxymethylimidazole derivatives are influenced by the substituents on the imidazole ring. These properties include solubility, melting point, and stability, which are important for their practical application in synthesis. The optical properties, such as absorption and fluorescence spectra, can also be characterized, with some derivatives exhibiting blue-green fluorescence in solution . These properties are not only relevant for synthetic applications but also for potential uses in materials science and as probes in chemical biology.

Scientific Research Applications

Antibacterial and Antitumor Activities

  • Synthesis of Benzimidazole Derivatives : Derivatives of benzimidazole, including those involving 2-bromo-1-ethoxymethylimidazole, have been synthesized and evaluated for their potential in treating microbial infections and tumor inhibition. These compounds show significant antibacterial activities against pathogens like Staphylococcus aureus and Escherichia coli, as well as cytotoxic effects against human liver cancer cell lines (Khalifa et al., 2018).

Anticancer and Immunomodulatory Activities

  • Novel Thiazolo Benzimidazole Derivatives : Research on thiazolo benzimidazole derivatives, including compounds related to 2-bromo-1-ethoxymethylimidazole, indicates their effectiveness in inhibiting nitric oxide generation and exhibiting strong cytotoxicity against colon carcinoma and hepatocellular carcinoma cells (Abdel‐Aziz et al., 2009).

Synthesis and Characterization for Antimicrobial Applications

  • Novel Derivatives for Antimicrobial Activity : Studies on the synthesis of novel 2-bromomethyl-benzimidazole derivatives, which are structurally related to 2-bromo-1-ethoxymethylimidazole, show moderate to good antimicrobial activity against various bacterial strains, suggesting their potential in developing new antimicrobial agents (Ahmadi, 2014).

Insecticidal Activity

  • Novel Trihaloimidazole Derivatives Against Insects : Research involving trihaloimidazole derivatives, related to 2-bromo-1-ethoxymethylimidazole, demonstrates their effectiveness against German cockroaches, suggesting potential applications in pest control. These compounds exhibit good insecticidal activity and low acute oral toxicity to mice (Hiroki et al., 1991).

Antifungal Applications

  • Antifungal Bioactivity of Derivatives : Studies on compounds like 6-bromo-4-ethoxyethylthio quinazoline, structurally related to 2-bromo-1-ethoxymethylimidazole, show promising antifungal effects against plant pathogenic fungi. This highlights the potential of such derivatives in developing new antifungal agents (Liu & Huang, 2011).

Safety and Hazards

2-Bromo-1-ethoxymethylimidazole is classified as harmful if swallowed and can cause skin irritation and serious eye damage . It may also cause respiratory irritation . Safety measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and using only in well-ventilated areas .

Future Directions

While specific future directions for 2-Bromo-1-ethoxymethylimidazole are not available, recent advances in the synthesis of imidazole compounds suggest ongoing interest in this area . Imidazoles are key components in functional molecules used in a variety of applications, indicating potential future directions for 2-Bromo-1-ethoxymethylimidazole .

properties

IUPAC Name

2-bromo-1-(ethoxymethyl)imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9BrN2O/c1-2-10-5-9-4-3-8-6(9)7/h3-4H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZLPPSCLJGMJCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCN1C=CN=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00378312
Record name 2-Bromo-1-ethoxymethylimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00378312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-1-ethoxymethylimidazole

CAS RN

850429-54-8
Record name 2-Bromo-1-ethoxymethylimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00378312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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